molecular formula C12H10ClFO2 B7994576 3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol

3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7994576
M. Wt: 240.66 g/mol
InChI Key: RTBPQQQDODWKPU-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol: is an organic compound that features a complex structure combining a chlorinated and fluorinated phenyl ring with a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols .

Scientific Research Applications

3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFO2/c1-7-2-3-11(16-7)12(15)8-4-9(13)6-10(14)5-8/h2-6,12,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBPQQQDODWKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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